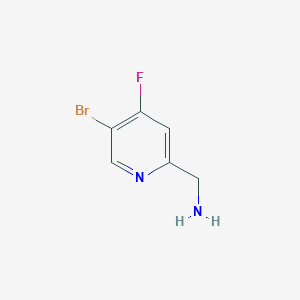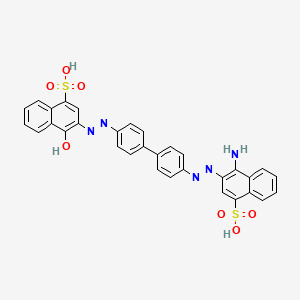
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol is a chemical compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyrimidine ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns. For example, the use of difluoromethylating agents and trifluoromethylating agents under controlled temperature and pressure conditions can facilitate the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to modify the pyrimidine ring or the attached functional groups.
Substitution: The difluoromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of sulfonic acids, while substitution reactions can yield a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)pyrimidine-2-thiol
- 4-(3-Difluoromethoxy-phenyl)-pyrimidine-2-thiol
- 2-Mercapto-4-(trifluoromethyl)pyrimidine
Uniqueness
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which can impart distinct chemical and biological properties. This dual substitution pattern can enhance the compound’s reactivity and specificity in various applications compared to similar compounds .
Propiedades
Fórmula molecular |
C6H3F5N2S |
|---|---|
Peso molecular |
230.16 g/mol |
Nombre IUPAC |
6-(difluoromethyl)-4-(trifluoromethyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C6H3F5N2S/c7-4(8)2-1-3(6(9,10)11)13-5(14)12-2/h1,4H,(H,12,13,14) |
Clave InChI |
OEEPGUMJGMGYLL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=S)N=C1C(F)(F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


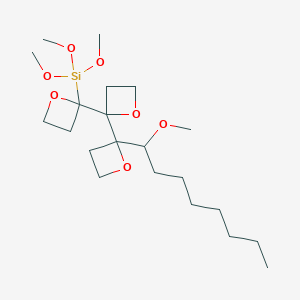
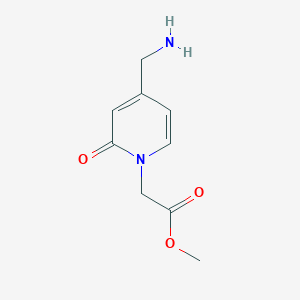

![2,3-Dihydroxy-4-oxo-4-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)butanoic acid](/img/structure/B12851131.png)

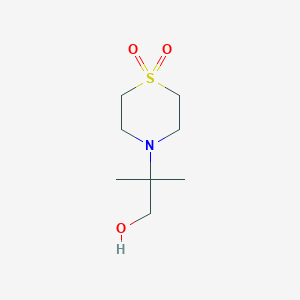
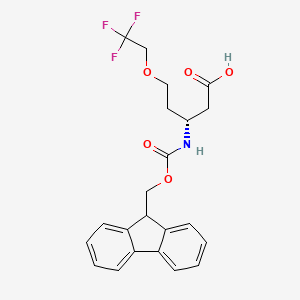
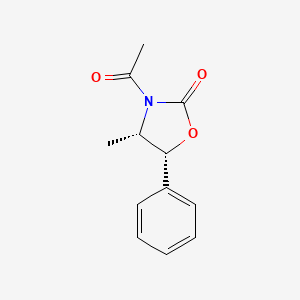
![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione](/img/structure/B12851167.png)
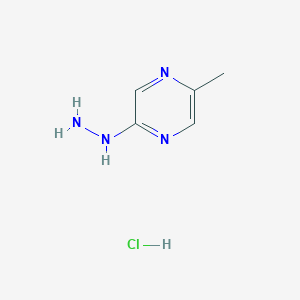
![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)
